N'-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N'-methylbenzohydrazide
Overview
Description
N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridazine ring substituted with a chlorine atom at the 6-position and a benzohydrazide moiety with methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2,6-dimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the hydrazide.
Reduction: Reduced forms of the hydrazide.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydropteroate synthetase, an enzyme involved in folate biosynthesis, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chloropyridazin-3-yl derivatives: These compounds share the pyridazine ring with a chlorine substitution and exhibit similar chemical properties.
2,6-dimethoxybenzohydrazides: Compounds with the benzohydrazide moiety and methoxy groups at the 2 and 6 positions, showing comparable reactivity and applications.
Uniqueness
N’-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N’-methylbenzohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-2,6-dimethoxy-N'-methylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-19(12-8-7-11(15)16-17-12)18-14(20)13-9(21-2)5-4-6-10(13)22-3/h4-8H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZVZDJQMCHAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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